![molecular formula C26H25F4N3O3S B606766 (R)-4A-(乙氧甲基)-1-(4-氟苯基)-6-((4-(三氟甲基)苯基)磺酰基)-4,4a,5,6,7,8-六氢-1H-吡唑并[3,4-g]异喹啉 CAS No. 1018679-79-2](/img/structure/B606766.png)
(R)-4A-(乙氧甲基)-1-(4-氟苯基)-6-((4-(三氟甲基)苯基)磺酰基)-4,4a,5,6,7,8-六氢-1H-吡唑并[3,4-g]异喹啉
描述
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to be a good leaving group, suggesting that this compound could undergo reactions where this group is replaced by another .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of fluorine atoms could make the compound more lipophilic, affecting its solubility in different solvents .科学研究应用
Glucocorticoid Receptor Antagonist
CORT-108297 is a specific glucocorticoid receptor (GR) antagonist . It has a high affinity for GRs with a Ki of 0.45 nM .
Stress Response Regulation
CORT-108297 has been shown to decrease neuroendocrine stress responses . It attenuates stress-evoked glutamate efflux in the ventral tegmental area (VTA) together with dopamine (DA) efflux in the medial prefrontal cortex (mPFC) .
Dopamine Efflux Modulation
Blockade of prefrontal glucocorticoid receptors with CORT-108297 can reduce the activity of descending glutamatergic input to the VTA, thereby attenuating stress-evoked DA efflux in the mPFC .
Clinical Trials for Alzheimer’s Disease
CORT-108297 is being studied in a phase II clinical trial for its potential to mitigate the stress-mediated pathogenesis of Alzheimer’s disease (AD) . The trial is examining the effects of CORT-108297 on cognitive test performance in individuals with mild cognitive impairment (MCI) due to AD and in cognitively normal individuals with an increased risk for AD .
Potential Treatment for Memory Impairment
The same clinical trial is also investigating the effects of CORT-108297 on individuals with memory impairment . The primary aims of the trial are to compare the effects of CORT-108297 to placebo on cognitive test performance in individuals with MCI due to AD and in individuals at risk for AD, and to describe the side effects of CORT-108297 in study participants .
Glutamate Efflux Modulation
CORT-108297 has been shown to attenuate stress-evoked glutamate efflux in the VTA . This suggests that it may have potential applications in the treatment of conditions related to glutamate dysregulation.
作用机制
Target of Action
CORT-108297, also known as A17W0640NB, Cort108297, CORT 108297, ADS-108297, or ®-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids .
Mode of Action
CORT-108297 acts as a specific antagonist to the glucocorticoid receptor . It binds to the glucocorticoid receptor with high affinity, thereby inhibiting the receptor’s activity . This interaction blocks the effects of glucocorticoids, hormones that regulate various aspects of the body’s stress response .
Biochemical Pathways
The antagonistic action of CORT-108297 on the glucocorticoid receptor affects several biochemical pathways. For instance, it has been shown to decrease neuroendocrine stress responses . In a study involving mice, CORT-108297 was found to impair the reactivation of Herpes Simplex Virus 1 (HSV-1) in neurons, suggesting that it interferes with the corticosteroid-mediated activation of the glucocorticoid receptor, which stimulates viral gene expression during reactivation from latency .
Result of Action
The molecular and cellular effects of CORT-108297’s action are primarily related to its antagonistic effect on the glucocorticoid receptor. By blocking the receptor, CORT-108297 can modulate the body’s stress response at the cellular level . For example, it has been shown to decrease neuroendocrine stress responses and immobility in the forced swim test, a common measure of depressive-like behavior in rodents .
Action Environment
The efficacy and stability of CORT-108297 can be influenced by various environmental factors. For instance, it is currently being studied as a potential treatment for individuals with mild cognitive impairment due to Alzheimer’s disease or those at risk for developing Alzheimer’s due to family history, genetics, or memory problems . The effectiveness of CORT-108297 in these individuals may be influenced by factors such as age, overall health, and the presence of other medical conditions .
属性
IUPAC Name |
(4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F4N3O3S/c1-2-36-17-25-14-18-15-31-33(22-7-5-21(27)6-8-22)24(18)13-20(25)11-12-32(16-25)37(34,35)23-9-3-19(4-10-23)26(28,29)30/h3-10,13,15H,2,11-12,14,16-17H2,1H3/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKURXRZHJOZOD-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@]12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F4N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144304 | |
| Record name | CORT 108297 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline | |
CAS RN |
1018679-79-2 | |
| Record name | CORT 108297 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018679792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CORT 108297 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORT-108297 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17W0640NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



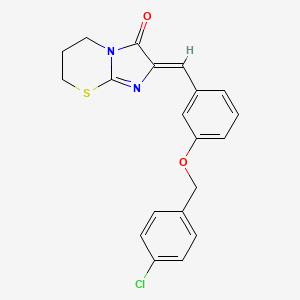



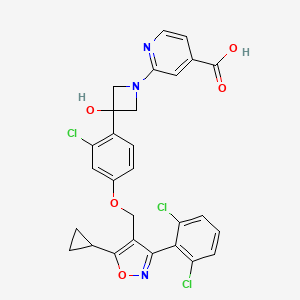
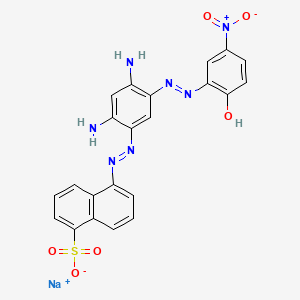
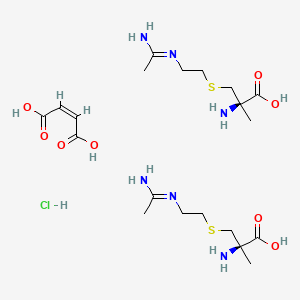

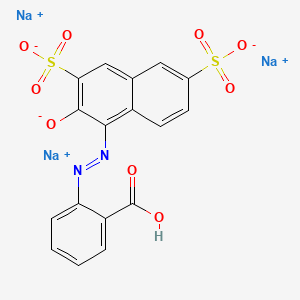


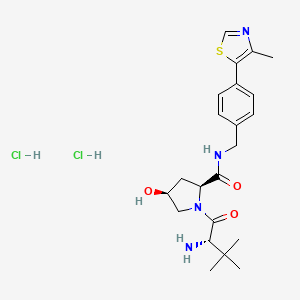

![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)